Silodosin glucuronide-d4 (lithium) is a deuterium-labeled metabolite of silodosin, which is primarily utilized as an alpha-1 adrenergic receptor antagonist for treating benign prostatic hyperplasia. The addition of deuterium enhances the compound's stability and allows for improved pharmacokinetic studies and evaluations. This compound serves as a stable isotope-labeled internal standard in various scientific applications, particularly in the quantification of silodosin and its metabolites in biological samples using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry .
Silodosin glucuronide-d4 is classified under the category of pharmaceutical compounds, specifically as a metabolite of silodosin. The lithium salt form is used in research to facilitate various studies related to drug metabolism and pharmacokinetics. Its molecular formula is , with a molecular weight of approximately 675.69 g/mol .
The synthesis of silodosin glucuronide-d4 involves several complex organic chemistry techniques. The key steps include:
The successful synthesis typically employs standard organic synthesis techniques, emphasizing the importance of reaction conditions and reagent selection.
The molecular structure of silodosin glucuronide-d4 includes multiple functional groups characteristic of both silodosin and glucuronic acid. The presence of deuterium atoms (denoted as D) indicates that this compound has been modified for tracing metabolic pathways.
Silodosin glucuronide-d4 can undergo various chemical reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.
Silodosin glucuronide-d4 acts primarily as a metabolite of silodosin, which selectively antagonizes alpha-1 adrenergic receptors, particularly the alpha-1A subtype. This mechanism leads to relaxation of smooth muscle tone in the bladder neck, prostate, and prostatic urethra, thereby alleviating urinary symptoms associated with benign prostatic hyperplasia. By binding to these receptors, silodosin improves urinary flow and reduces bladder outlet obstruction .
Silodosin glucuronide-d4 exhibits several notable physical properties:
The chemical properties include stability under various pH conditions, reactivity with common reagents, and thermal stability. Its deuterium labeling contributes to enhanced stability during analytical measurements .
Silodosin glucuronide-d4 has diverse applications in scientific research:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5